N-Methyl (+-)-13-alpha-hydroxyxylopinine iodide (beta)
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Overview
Description
N-Methyl (±)-13-alpha-hydroxyxylopinine iodide (beta) is a complex organic compound with the molecular formula C22H28NO5I.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl (±)-13-alpha-hydroxyxylopinine iodide (beta) typically involves multiple steps, starting from simpler organic molecules. One common method involves the Fischer indole synthesis, which is a well-known reaction for constructing indole derivatives . This method uses cyclohexanone and phenylhydrazine hydrochloride as starting materials, with methanesulfonic acid as a catalyst under reflux conditions in methanol .
Industrial Production Methods
Industrial production of N-Methyl (±)-13-alpha-hydroxyxylopinine iodide (beta) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Methyl (±)-13-alpha-hydroxyxylopinine iodide (beta) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Hydroxide ions, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of N-Methyl (±)-13-alpha-hydroxyxylopinine iodide (beta) may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
N-Methyl (±)-13-alpha-hydroxyxylopinine iodide (beta) has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Methyl (±)-13-alpha-hydroxyxylopinine iodide (beta) involves its interaction with specific molecular targets and pathways. For instance, it may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Methyl (±)-13-alpha-hydroxyxylopinine iodide (beta) include:
N-Methyltyramine: A biogenic amine with similar pharmacological properties.
Isatin derivatives: Compounds with a similar indole structure and diverse biological activities.
Phenethylamine: A primary amine with a benzene ring, sharing some structural similarities.
Uniqueness
N-Methyl (±)-13-alpha-hydroxyxylopinine iodide (beta) is unique due to its specific chemical structure, which includes an indole moiety and a methylated nitrogen atom. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Properties
CAS No. |
120021-25-2 |
---|---|
Molecular Formula |
C22H28INO5 |
Molecular Weight |
513.4 g/mol |
IUPAC Name |
(13S,13aR)-2,3,10,11-tetramethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-13-ol;iodide |
InChI |
InChI=1S/C22H28NO5.HI/c1-23-7-6-13-8-17(25-2)19(27-4)10-15(13)21(23)22(24)16-11-20(28-5)18(26-3)9-14(16)12-23;/h8-11,21-22,24H,6-7,12H2,1-5H3;1H/q+1;/p-1/t21-,22+,23?;/m1./s1 |
InChI Key |
ANXDBALJIGZCGD-UYLWVFEMSA-M |
Isomeric SMILES |
C[N+]12CCC3=CC(=C(C=C3[C@@H]1[C@H](C4=CC(=C(C=C4C2)OC)OC)O)OC)OC.[I-] |
Canonical SMILES |
C[N+]12CCC3=CC(=C(C=C3C1C(C4=CC(=C(C=C4C2)OC)OC)O)OC)OC.[I-] |
Origin of Product |
United States |
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